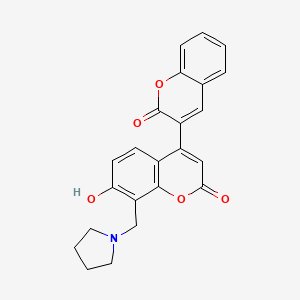![molecular formula C9H9FN2O2 B2599926 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199682-43-2](/img/structure/B2599926.png)
3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.181. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a fluoropyridine group via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Chemosensors for Metal Ions
Research has demonstrated the application of pyrrolidine derivatives, including structures similar to "3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one," as selective chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate serves as a selective chemosensor for Al(3+) ions, showcasing the compound's ability to engage in selective ratiometric and colorimetric sensing based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Synthesis and Radiosynthesis of Fluoropyridine-based Reagents
The compound has been implicated in the design and synthesis of fluoropyridine-based maleimide reagents, such as FPyME, for the prosthetic labeling of peptides and proteins. This approach leverages the compound for bioconjugation, offering a method to label biomolecules with fluorine-18 for positron emission tomography (PET) imaging, highlighting its importance in developing radiopharmaceuticals (de Bruin et al., 2005).
Fluorination of Pyridines
The selective fluorination of pyridine derivatives, including this compound, in aqueous solutions has been achieved under mild conditions. This method yields fluorinated pyridines with high regioselectivities, underlining the compound's utility in organic synthesis and the development of fluorinated molecules for various applications, including pharmaceuticals and agrochemicals (Zhou et al., 2018).
Development of Kinase Inhibitors
The compound has been evaluated for its potential in the development of kinase inhibitors, particularly targeting the Met kinase superfamily. Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar structural motif, has shown that these molecules can serve as potent and selective Met kinase inhibitors. This application is crucial for the development of targeted cancer therapies (Schroeder et al., 2009).
Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives have been reported to have various biological activities . Fluoropyridines are also known to be used in the synthesis of various biologically active compounds .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one”. The fluoropyridine moiety might enhance the compound’s ability to bind to its target due to the unique properties of fluorine .
Pharmacokinetics
Fluorine atoms in a compound can often enhance its metabolic stability and improve its ability to penetrate biological membranes .
Propriétés
IUPAC Name |
3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGGKHZVCESCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)
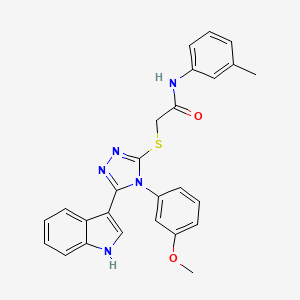
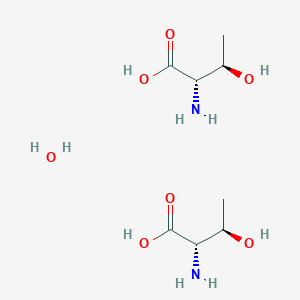
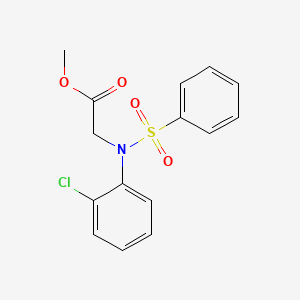
![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)
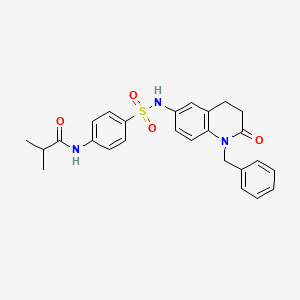
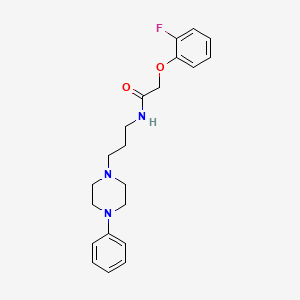
![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)
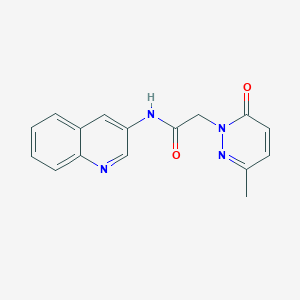
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)
![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2599863.png)

